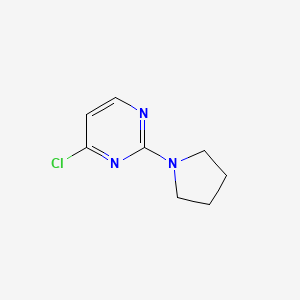

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Vue d'ensemble

Description

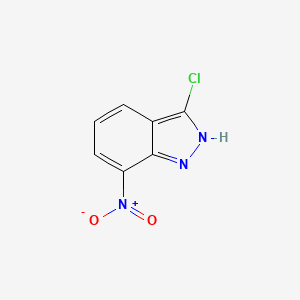

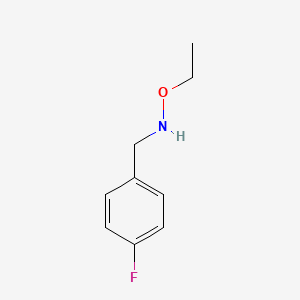

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the CAS Number: 33852-01-6 . It has a molecular weight of 183.64 and its IUPAC name is 4-chloro-2-(1-pyrrolidinyl)pyrimidine . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of (S)-isopropyl 2-(tert-butoxy)-2-(4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyridin-3-yl)acetate with potassium carbonate in acetonitrile at 80℃ for 48 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 . The compound has a molecular formula of C8H10ClN3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 183.64 and a molecular formula of C8H10ClN3 . The compound has a topological polar surface area of 29 Ų and a molar refractivity of 51.68 .Applications De Recherche Scientifique

Découverte de médicaments

Le composé « 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine » contient un cycle pyrrolidine, qui est un hétérocycle azoté à cinq chaînons . Ce cycle est largement utilisé par les chimistes médicinaux pour obtenir des composés pour le traitement des maladies humaines . Le grand intérêt pour cet échafaudage saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planarité du cycle .

Modulateurs du récepteur des androgènes

Asano et al. ont synthétisé des dérivés de 4-(pyrrolidin-1-yl)benzonitrile en tant que modulateurs sélectifs des récepteurs des androgènes (SARMs) en optimisant la structure de dérivés de 1-(4-cyano-1-naphtyl)-2,3-disubstitués de la pyrrolidine précédemment rapportés . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de SARMs.

Détoxification et élimination des substances toxiques étrangères

Le composé a été étudié pour sa puissance vis-à-vis de RORγt mais a souffert d'une activité indésirable contre le récepteur X de la prégnane (PXR), qui régule à la hausse les protéines impliquées dans la détoxification et l'élimination des substances toxiques étrangères de l'organisme . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de médicaments ciblant ces récepteurs.

Structures cristallines et études spectroscopiques

Le composé « this compound » pourrait potentiellement être utilisé dans des structures cristallines et des études spectroscopiques . Ces études sont cruciales pour comprendre les propriétés du composé et la façon dont il interagit avec d'autres molécules.

Synthèse de nouveaux composés

“this compound” pourrait potentiellement être utilisé dans la synthèse de nouveaux composés . Par exemple, la 2-chloropyrimidine a été utilisée dans la synthèse de nouveaux bis(2-(pyrimidin-2-yl)éthoxy)alcanes .

Modification des paramètres physico-chimiques

L'introduction de fragments hétéroatomiques dans ces molécules n'est pas un choix aléatoire, compte tenu du fait qu'ils sont des outils utiles pour modifier les paramètres physico-chimiques et obtenir les meilleurs résultats ADME/Tox pour les candidats médicaments . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de médicaments avec des paramètres physico-chimiques optimisés.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives, which include 4-chloro-2-(pyrrolidin-1-yl)pyrimidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in proteins, affecting their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. Additionally, it can interact with transcription factors, modulating their ability to regulate gene expression. These interactions result in a cascade of molecular events that ultimately influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity. These findings highlight the importance of dose optimization in preclinical studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biological systems .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. For example, phosphorylation or acetylation of this compound can direct it to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

4-chloro-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLJJVGPLBMEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440694 | |

| Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33852-01-6 | |

| Record name | 4-Chloro-2-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33852-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365308.png)

![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)

![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)